Suc-Leu-Leu-Val-Tyr-pNA

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Leu-Leu-Val-Tyr-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the coupling of the peptide with 4-nitroaniline to form the chromogenic substrate .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure the efficient and consistent production of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity and identity of the final product .

Analyse Chemischer Reaktionen

Primary Enzymatic Hydrolysis Reaction

The core reaction involves cleavage by proteases with chymotrypsin-like specificity. Enzymes recognize the Leu-Leu-Val-Tyr sequence and hydrolyze the Tyr-pNA bond:

Suc-Leu-Leu-Val-Tyr-pNA → Suc-Leu-Leu-Val-Tyr + pNA

This reaction is exploited in assays to measure:

Enzyme Specificity and Kinetic Parameters

The substrate’s reactivity is highly dependent on enzyme-substrate interactions. Key findings include:

Notes:

-

CTRC exhibits unique specificity for Leu at the P1 position, enabling selective cleavage in trypsinogen regulation .

-

Calpains require calcium ions to stabilize their active conformation, directly impacting substrate turnover rates .

Inhibitor Modulation of Reactivity

Competitive and non-competitive inhibitors alter hydrolysis kinetics. Data from mast cell chymase studies show:

Environmental and Structural Influences

-

pH Dependence : Optimal activity for calpains and proteasomes occurs at pH 7.5–8.0 ; activity drops by >50% at pH <6.5 .

-

Calcium Regulation : Calpain-1 activity increases 8-fold with 5 mM Ca<sup>2+</sup> due to conformational activation .

-

Mutations : Substituting P1 Leu with Ala or Gln reduces CTRC cleavage by >95% .

Limitations and Cross-Reactivity

Wissenschaftliche Forschungsanwendungen

Protease Activity Assays

Suc-LLVY-pNA is predominantly used in protease activity assays. It provides a reliable means to measure the activity of various proteases, including those involved in critical biological processes.

- Mechanism : The compound is cleaved by chymotrypsin-like enzymes, releasing p-nitroaniline (pNA), which results in a measurable color change detectable via spectrophotometry. This allows for quantification of enzyme activity with high specificity and sensitivity .

Data Table: Enzyme Specificity and Activity Measurement

| Substrate Name | Enzyme Type | k_cat/K_m (M^-1 s^-1) | Reference |

|---|---|---|---|

| This compound | Chymotrypsin | High | |

| Suc-Tyr-Leu-Val-pNA | Serine Protease | Moderate | |

| Suc-Ala-Ala-Pro-Phe-pNA | General Protease | Low |

Biochemical Research

In biochemical research, Suc-LLVY-pNA is instrumental in studying protein interactions and modifications. Its applications extend to:

- Cellular Signaling : Understanding how proteolytic activity influences cellular signaling pathways.

- Cancer Research : Investigating the role of proteases in tumor progression and metastasis .

Drug Discovery

The compound plays a crucial role in drug discovery processes by:

- Screening Therapeutic Agents : Evaluating the effects of potential drug candidates on protease activity can help identify effective inhibitors or modulators, which is vital for developing new therapies .

Diagnostics

Suc-LLVY-pNA is utilized in diagnostic assays to detect specific diseases related to protease activity:

- Disease Monitoring : It aids in identifying abnormalities in proteolytic activity associated with conditions such as cancer or neurodegenerative diseases, providing valuable insights for clinical diagnostics .

Biotechnology

In biotechnological applications, the compound assists in optimizing fermentation processes by monitoring protease activity, which enhances enzyme production efficiency in industrial settings .

Case Study 1: Proteasome Activity in Cancer Research

In a study examining proteasome activity within cancer cell lines, Suc-LLVY-pNA was employed to measure chymotrypsin-like activity. The findings revealed significantly elevated proteolytic activity in malignant cells compared to normal cells, suggesting its potential as a biomarker for tumor progression.

Case Study 2: Neurodegenerative Disorders

Another investigation focused on neurodegenerative disorders utilized this substrate to assess changes in proteolytic activity correlated with disease severity. Altered levels of chymotrypsin-like activity were observed, highlighting its relevance as a diagnostic tool for monitoring disease progression .

Wirkmechanismus

The mechanism of action of Suc-Leu-Leu-Val-Tyr-pNA involves its cleavage by chymotrypsin-like enzymes. These enzymes recognize the specific peptide sequence and hydrolyze the peptide bond between the tyrosine residue and the 4-nitroaniline moiety. The release of 4-nitroaniline results in a color change that can be measured spectrophotometrically. This mechanism allows for the precise quantification of enzyme activity in various samples .

Vergleich Mit ähnlichen Verbindungen

Suc-Leu-Leu-Val-Tyr-pNA is unique in its specificity for chymotrypsin-like enzymes. Similar compounds include:

Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin: A fluorogenic substrate used for similar enzymatic assays but with fluorescence detection.

Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used to detect chymotrypsin activity but with a different peptide sequence.

Suc-Leu-Leu-Val-Tyr-AMC: A substrate that releases a fluorescent product upon enzymatic cleavage, used in similar applications.

These compounds share similar applications but differ in their detection methods (chromogenic vs. fluorogenic) and peptide sequences, which can affect their specificity and sensitivity in various assays .

Biologische Aktivität

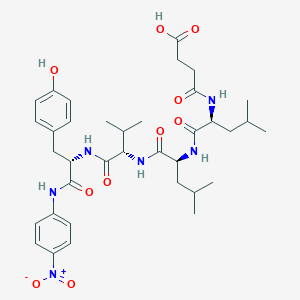

Suc-Leu-Leu-Val-Tyr-pNA (also known as Suc-LLVY-pNA) is a synthetic peptide substrate widely recognized for its application in biochemical assays, particularly in measuring proteolytic enzyme activities. Its structure consists of a succinyl group linked to the amino acid sequence Leu-Leu-Val-Tyr, followed by a p-nitroanilide (pNA) moiety that serves as a chromogenic indicator upon cleavage. This compound is primarily used to assess the activity of chymotrypsin-like enzymes, such as those found in the proteasome.

This compound acts as a substrate for various proteolytic enzymes. Upon cleavage by these enzymes, the pNA group is released, resulting in a measurable color change that can be quantified spectrophotometrically. This property makes it an invaluable tool in enzymatic assays for studying proteolytic activity.

Enzyme Specificity

The compound is particularly effective for:

- Chymotrypsin : It mimics natural substrates and is hydrolyzed efficiently by this serine protease.

- Proteasome Activity : It serves as a substrate for both the 20S and 26S proteasomes, facilitating the study of protein degradation pathways in cellular contexts .

Research Findings

Recent studies have highlighted the following aspects of this compound:

- Substrate Efficiency : The k_cat/K_m values indicate that this compound exhibits high catalytic efficiency when hydrolyzed by specific proteases, making it suitable for detailed kinetic studies .

- Proteolytic Activity Measurement : It has been utilized to measure enzymatic activity in various biological samples, providing insights into pathological conditions where protease activity is altered .

- Role in Disease Models : In models of diseases such as cancer and neurodegeneration, altered levels of proteolytic activity have been observed using this substrate, underscoring its relevance in biomedical research .

Data Table: Comparative Analysis of Substrates

| Substrate Name | Enzyme Type | k_cat/K_m (M^-1 s^-1) | Reference |

|---|---|---|---|

| This compound | Chymotrypsin | High | |

| Suc-Tyr-Leu-Val-pNA | Serine Protease | Moderate | |

| Suc-Ala-Ala-Pro-Phe-pNA | General Protease | Low |

Case Study 1: Proteasome Activity in Cancer Research

In a study investigating the role of proteasomes in cancer cell lines, this compound was employed to measure chymotrypsin-like activity. The results indicated significantly higher proteolytic activity in malignant cells compared to normal cells, suggesting a potential biomarker for tumor progression .

Case Study 2: Neurodegenerative Disorders

Another research focused on neurodegenerative disorders utilized this substrate to assess changes in proteolytic activity associated with disease progression. The findings revealed that altered levels of chymotrypsin-like activity correlated with disease severity, highlighting its potential as a diagnostic tool .

Eigenschaften

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N6O10/c1-20(2)17-27(38-30(44)15-16-31(45)46)34(48)39-28(18-21(3)4)35(49)41-32(22(5)6)36(50)40-29(19-23-7-13-26(43)14-8-23)33(47)37-24-9-11-25(12-10-24)42(51)52/h7-14,20-22,27-29,32,43H,15-19H2,1-6H3,(H,37,47)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,45,46)/t27-,28-,29-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHCORVRTOOZOG-HHIOAARCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.